6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTAXDJWNKIIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401483 | |
| Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116734-25-9 | |
| Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-chloroquinoline derivatives with appropriate phenylhydrazine derivatives. The reaction is often carried out in the presence of solvents like tetrahydrofuran and catalysts such as sodium carbonate . The process may also involve steps like N-alkylation and cyclization to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as using microwave-assisted synthesis or employing green chemistry principles. These methods aim to reduce the use of hazardous reagents and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated quinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is C17H14ClN2O2, with a molecular weight of approximately 314.75 g/mol. The compound features a chloro group at the 6-position and a methoxyphenyl substituent at the 2-position, enhancing its reactivity and biological activity compared to other quinoline derivatives.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia) cells. It induces cell cycle arrest and apoptosis through mechanisms involving topoisomerase inhibition .
- Antimicrobial Properties : The compound shows significant antimicrobial activity against bacterial and fungal strains, suggesting potential applications in treating infections .
Biochemical Research
The compound's interaction with biological targets has been a focus of research:
- Enzyme Inhibition : It has been shown to inhibit human tissue-nonspecific alkaline phosphatase and other enzymes involved in critical metabolic pathways.
- Cell Signaling Pathways : Research indicates that it can influence gene expression and cellular metabolism, leading to alterations in signaling pathways associated with cancer progression .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex quinoline derivatives, facilitating the development of new materials with specific properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated that this compound induced G2/M phase cell cycle arrest in MCF-7 cells, leading to increased apoptosis as evidenced by chromatin condensation and nuclear fragmentation. The IC50 values for related compounds were determined as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | K-562 | 3.5 |
| Compound C | HeLa | 4.2 |
This data underscores the compound's potential as a lead candidate for cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of quinoline derivatives revealed that this compound exhibited significant activity against various pathogens. While specific data on its efficacy is still being compiled, preliminary findings suggest it could be effective against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Quinoline Derivatives
Substituent Variations on the Quinoline Core
Key structural analogs differ in substituent positions and functional groups:
| Compound Name | Substituents | Key Structural Differences | Impact on Properties |
|---|---|---|---|
| 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | 2-propoxyphenyl at position 2 | Propoxy group instead of methoxy | Increased lipophilicity; altered receptor binding due to longer alkoxy chain |
| 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 4-chlorophenyl at position 2 | Chloro instead of methoxy | Enhanced electrophilicity; higher antimicrobial activity |
| 6-Methoxy-2-methylquinoline-4-carboxylic acid | Methoxy at position 6, methyl at position 2 | Lack of chloro and phenyl groups | Reduced bioactivity; limited membrane permeability |
| 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | 2,5-dimethoxyphenyl at position 2 | Additional methoxy group on phenyl ring | Improved solubility; potential for multi-target interactions |
Functional Group Modifications
- Carbohydrazide vs. Carboxylic Acid: Derivatives like 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide replace the carboxylic acid with a carbohydrazide group, enabling chelation with metal ions but reducing solubility in aqueous media .
- Trifluoromethyl Substitution: 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid introduces a trifluoromethyl group at position 8, significantly enhancing metabolic stability and hydrophobic interactions .
Antimicrobial and Anticancer Effects
- Antibacterial Activity: The chloro substituent at position 6 is critical for potency. For example, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid exhibits superior antibacterial activity compared to non-chlorinated analogs like 4-hydroxyquinoline-3-carboxylic acid .
- Anticancer Potential: The 4-methoxyphenyl group in the main compound may enhance DNA intercalation, as seen in structurally similar compounds like 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, which inhibits topoisomerase II .
Mechanism of Action
- Enzyme Inhibition: The carboxylic acid group facilitates hydrogen bonding with catalytic residues in enzymes. For instance, 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid inhibits cyclooxygenase-2 (COX-2) via its isobutylphenyl moiety, which stabilizes hydrophobic pockets .
- Receptor Modulation: Methoxy-containing derivatives, such as 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, show affinity for serotonin receptors due to electron-rich aromatic systems .
Biological Activity
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatment, and anti-inflammatory responses. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a chloro group and a methoxyphenyl substituent enhances its biological activity compared to related compounds. This unique structural arrangement may facilitate interactions with various biological targets, contributing to its therapeutic potential.
Target Enzymes:
Research indicates that quinoline derivatives often inhibit topoisomerases, enzymes critical for DNA replication and transcription. Preliminary studies suggest that this compound may exert similar effects by interacting with these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways:
The compound's interaction with topoisomerases can disrupt DNA processes, potentially affecting cellular signaling pathways and gene expression. This disruption may lead to significant alterations in cellular metabolism and growth dynamics .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of quinoline derivatives. For instance, compounds structurally similar to this compound have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. These studies often utilize assays such as MTT to assess cell viability and flow cytometry for analyzing cell cycle dynamics .
Case Study Example:
A study demonstrated that certain quinoline derivatives induced G2/M phase cell cycle arrest in MCF-7 cells, leading to increased apoptosis as evidenced by chromatin condensation and nuclear fragmentation . The IC50 values for these compounds were determined, indicating their potency against cancerous cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | K-562 | 3.5 |
| Compound C | HeLa | 4.2 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Similar quinoline derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA or interference with essential metabolic pathways .
Antimicrobial Efficacy Example:
A comparative study showed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | S. aureus | 15 |
| Compound E | E. coli | 12 |
Q & A
Basic: What synthetic methodologies are most effective for preparing 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid?
The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acid derivatives. For this compound, the reaction typically involves:
- Starting materials : Isatin derivatives (e.g., 5-chloroisatin) and ketones (e.g., 4-methoxyacetophenone) under alkaline conditions .
- Reagents and conditions : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 100°C for chlorination at the 6-position .
- Yield optimization : Use of excess POCl₃ (10 eq.) and reflux for 4 hours improves chlorination efficiency, with yields reaching ~85% after purification .
Key validation : Monitor reaction progress via LC-MS and confirm product purity using HPLC (>95%) .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:
- Dihedral angles : The quinoline core forms a 56.30° angle with the 4-methoxyphenyl group and 7.93° with the chlorophenyl ring, indicating steric and electronic interactions .
- Intermolecular interactions : Weak C–H⋯π and π–π stacking (3.77–3.84 Å) stabilize the crystal lattice, influencing solubility and solid-state reactivity .
- Validation : Refinement using SHELXL97 (R-factor = 0.043) ensures structural accuracy .
Advanced: How can contradictory data in biological activity assays (e.g., antitubercular vs. anticancer) be resolved?
Contradictions often arise from assay conditions or substituent effects. A systematic approach includes:
- Structure-activity relationship (SAR) : Compare analogues (e.g., 6-chloro vs. 6-bromo derivatives) to identify critical functional groups. For example, chlorine enhances antitubercular activity (MIC = 16 µg/mL), while methoxy groups improve anticancer potency .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to assess binding to Mycobacterium tuberculosis (Mtb) gyrase (ΔG = -9.2 kcal/mol) versus human topoisomerases .
- Dose optimization : Test concentrations across 0.1–100 µM to distinguish selective inhibition from cytotoxicity .
Advanced: What strategies improve the fluorescence properties of quinoline-4-carboxylic acid derivatives for sensor applications?
Fluorescence enhancement requires:
- Conjugation extension : Introduce electron-donating groups (e.g., methoxy) at the 2-position to increase π-conjugation, shifting emission wavelengths (λem = 450–480 nm) .
- Boronic acid functionalization : Attach boronic acid moieties to the quinoline core for dual-site recognition of catechols or metal ions, improving selectivity .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize excited states and reduce quenching .
Basic: What analytical techniques are essential for purity assessment?
- HPLC : C18 column, mobile phase = methanol/water (70:30), retention time ~8.2 min .
- NMR : Key signals include δ 8.5 ppm (quinoline H-5), δ 3.8 ppm (methoxy group), and δ 12.1 ppm (carboxylic acid proton) .
- Elemental analysis : Match calculated vs. observed %C, %H, %N within ±0.3% .
Advanced: How can computational modeling guide the design of enzyme inhibitors based on this scaffold?
- Docking simulations : Use AutoDock or Schrödinger Maestro to predict binding to Mtb gyrase (PDB: 5BS8). The 6-chloro group forms a halogen bond with Tyr109, while the carboxylic acid interacts with Arg721 .
- MD simulations : Analyze stability of inhibitor-enzyme complexes (RMSD < 2 Å over 100 ns) to prioritize candidates .
- ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
Basic: What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of POCl₃ vapors during synthesis .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How does substituent variation at the 2- and 6-positions affect reactivity in nucleophilic substitution?
- Electron-withdrawing groups (Cl, Br) : Activate the 4-carboxylic acid for amidation (e.g., with morpholine) but deactivate the quinoline core toward electrophilic substitution .
- Electron-donating groups (OCH₃) : Enhance regioselectivity in Friedel-Crafts alkylation at the 8-position .
- Steric effects : Bulky 2-aryl groups (e.g., phenanthren-3-yl) reduce reaction rates in SNAr by ~30% compared to smaller substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
